4-Chloro-5-(trifluoromethoxy)quinoline
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Overview
Description
4-Chloro-5-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO It is a quinoline derivative, characterized by the presence of a chlorine atom at the 4th position and a trifluoromethoxy group at the 5th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(trifluoromethoxy)quinoline typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base can yield fluorinated quinolines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-5-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 4-Chloro-5-(trifluoromethoxy)quinoline exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4-Chloro-8-(trifluoromethoxy)quinoline
- 4-Chloro-5-(trifluoromethyl)quinoline
Comparison: 4-Chloro-5-(trifluoromethoxy)quinoline is unique due to the specific positioning of the trifluoromethoxy group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the trifluoromethoxy group can enhance its stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
40575-20-0 |
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Molecular Formula |
C10H5ClF3NO |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H |
InChI Key |
LHTVBFMLLJOIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Cl |
Origin of Product |
United States |
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